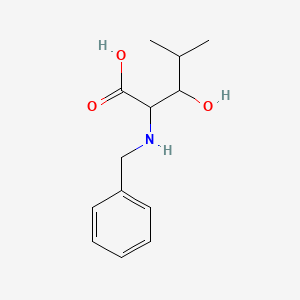

N-Benzyl-3-hydroxyleucine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-9(2)12(15)11(13(16)17)14-8-10-6-4-3-5-7-10/h3-7,9,11-12,14-15H,8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNFVMQPYXTWOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)NCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Benzyl 3 Hydroxyleucine

Enantioselective and Diastereoselective Synthesis of 3-Hydroxyleucine Scaffolds

The creation of the 3-hydroxyleucine core with precise stereochemistry is a critical challenge. Several synthetic approaches have been developed to address this, including leveraging the chirality of existing molecules, forming new carbon-carbon bonds asymmetrically, and employing transition metal catalysts. beilstein-journals.orgbeilstein-journals.orgwikipedia.orgnih.govoalib.com

Chiral Pool Approaches Utilizing Amino Acid Precursors

The chiral pool approach is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org In the context of 3-hydroxyleucine synthesis, amino acids serve as excellent precursors, providing a pre-existing stereocenter that can direct the formation of subsequent chiral centers. beilstein-journals.orgbeilstein-journals.orgwikipedia.orgbeilstein-journals.org This method capitalizes on the inherent chirality of natural amino acids to build more complex, optically active molecules. mdpi.com

A notable example involves the use of stereoisomerically pure amino alcohols derived from amino acids. beilstein-journals.org For instance, a divergent approach has been developed starting from an amino alcohol to create various (2S,3S)-3-hydroxyleucine building blocks. beilstein-journals.org This strategy allows for the synthesis of derivatives suitable for further modifications at both the carboxyl and amino termini. beilstein-journals.org The use of natural amino acids as a chiral pool is a common and effective method for establishing key stereocenters in the asymmetric synthesis of complex molecules. mdpi.com

| Precursor Amino Acid | Key Transformation | Resulting Scaffold |

| D-aspartic acid | Elaboration into a vinyl iodide building block | Advanced intermediate for sp3-sp2 coupling reactions. nih.gov |

| L-pyroglutamic acid | Formation of a building block for Negishi coupling | Partner for coupling with vinyl iodide derivatives. nih.gov |

| D-serine methyl ester HCl | Conversion to a key cyclopropane (B1198618) precursor | Intermediate for the enantioselective synthesis of complex molecules. mdpi.com |

This table illustrates the use of different amino acid precursors in chiral pool synthesis to generate advanced intermediates for the construction of complex molecular scaffolds.

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich)

Asymmetric carbon-carbon bond-forming reactions, such as aldol and Mannich reactions, are fundamental tools for the stereoselective synthesis of β-hydroxy-α-amino acids like 3-hydroxyleucine. beilstein-journals.orgbeilstein-journals.orgwikipedia.org These reactions create the crucial carbon framework and simultaneously set the desired stereochemistry.

Asymmetric Aldol Reactions: The direct asymmetric aldol reaction, often catalyzed by small organic molecules like proline, has emerged as a powerful method. studylib.net For instance, the aldol reaction of a glycine (B1666218) aldehyde derivative can provide β-hydroxy-α-amino aldehydes, which are direct precursors to β-hydroxy-α-amino acids. studylib.net Diastereoselective aldol reactions have been successfully employed in the synthesis of (2S,3S)-3-hydroxyleucine. beilstein-journals.org

Asymmetric Mannich Reactions: The asymmetric Mannich reaction is another key strategy for synthesizing β-amino carbonyl compounds, which are valuable intermediates. researchgate.netresearchgate.net Proline and its derivatives are effective catalysts for direct, three-component Mannich reactions involving a ketone, an aldehyde, and an amine, often yielding products with high enantio- and diastereoselectivity. nih.gov These reactions provide a convergent route to complex amino acid derivatives. researchgate.net

| Reaction Type | Catalyst/Method | Key Feature | Application |

| Asymmetric Aldol | Proline | Organocatalyzed, direct reaction of aldehyde donors. studylib.net | Synthesis of β-hydroxy-α-amino aldehydes. studylib.net |

| Diastereoselective Aldol | Not specified | Control over relative stereochemistry. | Synthesis of (2S,3S)-3-hydroxyleucine. beilstein-journals.org |

| Asymmetric Mannich | Proline | Three-component reaction with high stereoselectivity. nih.gov | Synthesis of β-amino carbonyl compounds. nih.gov |

| Mannich-type | Lewis Acid Catalysis | Generation of enolates and/or imines. researchgate.net | Synthesis of β-amino carbonyl compounds. researchgate.net |

This table summarizes key asymmetric carbon-carbon bond-forming reactions used in the synthesis of 3-hydroxyleucine precursors, highlighting the catalyst or method, key features, and applications.

Transition Metal-Catalyzed Asymmetric Synthesis Routes

Transition metal catalysis offers a versatile and efficient platform for the asymmetric synthesis of 3-hydroxyleucine and related α-amino acids. beilstein-journals.org These methods often exhibit high levels of enantioselectivity and can be applied to a broad range of substrates. snnu.edu.cnnih.gov

One prominent strategy is the asymmetric hydrogenation of α-amino-β-keto esters. researchgate.net Catalysts based on transition metals like ruthenium, rhodium, iridium, and nickel, in combination with chiral bisphosphine ligands, can effectively reduce the keto group to a hydroxyl group with high diastereo- and enantioselectivity through a process called dynamic kinetic resolution. researchgate.net This approach has been successfully applied to produce anti-β-hydroxy-α-amino acid esters. researchgate.net

Another powerful method is the catalytic asymmetric Tsuji-Trost benzylation, which can be used for the α-benzylation of N-unprotected amino acid esters. nih.gov This reaction, promoted by a ternary catalyst system, allows for the direct preparation of optically active unnatural α-benzyl amino acids. nih.gov Furthermore, transition metal-catalyzed C-H functionalization has become a powerful tool for creating C-C bonds in an asymmetric fashion, offering an atom-economical route to complex chiral molecules. snnu.edu.cnnih.gov

Chemoselective N-Benzylation Strategies for Hydroxyleucine Derivatives

Once the 3-hydroxyleucine scaffold is synthesized, the next critical step is the selective introduction of a benzyl (B1604629) group onto the nitrogen atom without affecting the hydroxyl group. mdpi.comacs.orgillinois.eduorganic-chemistry.org This requires chemoselective N-benzylation methods.

Direct Reductive Amination Protocols

Direct reductive amination is a widely used and efficient method for forming C-N bonds. wikipedia.orgarkat-usa.org This one-pot reaction involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.org This method is advantageous due to its operational simplicity and the ability to avoid the isolation of the imine intermediate. arkat-usa.org

For the N-benzylation of hydroxyleucine, this would typically involve reacting the amino acid with benzaldehyde (B42025) to form an N-benzyl imine, followed by in-situ reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing imines in the presence of carbonyl groups. wikipedia.orgmasterorganicchemistry.com The reaction conditions are generally mild, often proceeding at neutral or weakly acidic pH. wikipedia.org This method has been successfully used for the reductive alkylation of various amines, including those containing sensitive functional groups. arkat-usa.org

Nucleophilic Substitution Reactions with Benzyl Electrophiles

N-benzylation can also be achieved through nucleophilic substitution, where the amino group of the hydroxyleucine derivative acts as a nucleophile, attacking a benzyl electrophile such as benzyl bromide or benzyl chloride. This classic Sₙ2 reaction is a fundamental method for amine alkylation.

However, a significant challenge with direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve chemoselective mono-N-benzylation, careful control of reaction conditions, such as stoichiometry and temperature, is crucial. Alternatively, protecting group strategies can be employed to modulate the reactivity of the amine.

Orthogonal Protecting Group Strategies for N-Benzyl Installation

In the synthesis of polyfunctional molecules like N-Benzyl-3-hydroxyleucine, which contains amino, hydroxyl, and carboxyl groups, an orthogonal protecting group strategy is paramount. This approach allows for the selective removal of one protecting group in the presence of others, enabling specific modifications at different sites of the molecule without unintended side reactions. beilstein-journals.orgnih.gov The choice of protecting groups must be meticulously planned to ensure compatibility with reaction conditions throughout the synthetic sequence. beilstein-journals.org

For the installation of a benzyl group onto the nitrogen atom of 3-hydroxyleucine, a common strategy involves the use of a protecting group for the amino function that is orthogonal to the protecting groups on the hydroxyl and carboxyl moieties. A prominent example is the use of the Carboxybenzyl (Cbz or Z) group.

A synthetic approach developed by Ries et al. for (2S,3S)-3-hydroxyleucine building blocks provides a strong foundation for understanding these strategies. beilstein-journals.org In one pathway, the amino group of the starting amino alcohol is protected with a Cbz group by reacting it with Cbz chloride. beilstein-journals.org This Cbz group is stable under various conditions but can be removed by catalytic hydrogenation (e.g., using H₂ and Pd-C), a method that typically does not affect other common protecting groups like benzyl esters or t-butyl-based ethers. beilstein-journals.org

Simultaneously, the β-hydroxyl and amino groups can be temporarily protected as a dimethyloxazolidine acetal. beilstein-journals.org This strategy serves two purposes: it protects both functional groups in one step and can be removed under acidic conditions, which might be orthogonal to the hydrogenolysis conditions used for Cbz or benzyl ester removal. For instance, the carboxylic acid can be protected as a benzyl (Bn) ester, which can be cleaved under the same hydrogenolysis conditions as the Cbz group. This is an example of a semi-orthogonal or differential strategy rather than a fully orthogonal one, where cleavage conditions are completely independent.

A truly orthogonal strategy would involve protecting groups that are removed by distinct mechanisms. nih.gov For example:

N-protection: A Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (removed by piperidine).

O-protection: A silyl (B83357) ether, such as tert-Butyldimethylsilyl (TBS), which is removed by fluoride (B91410) ions (e.g., TBAF).

C-protection: An allyl ester, which is cleaved by palladium catalysis.

In this scenario, after protecting the hydroxyl and carboxyl groups, the N-benzyl group could be introduced via reductive amination or direct alkylation. Subsequently, each protecting group can be removed selectively to allow for further transformations at the hydroxyl or carboxyl termini.

| Protecting Group | Abbreviation | Typical Reagent for Installation | Typical Cleavage Condition | Orthogonal to |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA) | Fmoc, Cbz, Benzyl ester |

| Carboxybenzyl | Cbz (Z) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂/Pd-C) | Boc, Fmoc, TBS |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Base (e.g., Piperidine) | Boc, Cbz, Benzyl ester |

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenation (H₂/Pd-C) | Boc, Fmoc, TBS |

| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMSCl | Fluoride ion (e.g., TBAF) | Acid- and base-labile groups |

Convergent and Linear Synthesis Pathways for this compound

Linear Synthesis Pathway:

A plausible linear synthesis for this compound would begin with a suitable precursor of 3-hydroxyleucine. The steps could proceed as follows:

Starting Material: Begin with a stereochemically pure 3-hydroxyleucine precursor, such as an amino alcohol. beilstein-journals.org

N-Benzylation: Introduce the benzyl group onto the free amine via reductive amination with benzaldehyde or direct alkylation with benzyl bromide. This step may require prior protection of the hydroxyl and carboxyl groups to prevent side reactions.

Protection of Hydroxyl Group: The β-hydroxyl group is protected, for example, as a silyl ether.

Formation of Carboxylic Acid: The terminal alcohol of the amino alcohol precursor is oxidized to a carboxylic acid.

Deprotection: Removal of the hydroxyl protecting group to yield the final this compound.

Convergent Synthesis Pathway:

A convergent strategy aims to maximize efficiency by preparing fragments in parallel. scispace.com For this compound, this could involve:

Fragment A Synthesis: Prepare a fully protected (2S,3S)-3-hydroxyleucine derivative. A synthetic route described by Ries et al. involves protecting the amino group with a Boc group, forming a dimethyloxazolidine to protect the N-H and β-OH, oxidizing the primary alcohol to a carboxylic acid, and finally protecting the acid as a benzyl ester. beilstein-journals.org This creates a versatile building block.

Fragment B: This is simply the benzyl group, which will be introduced in the coupling step.

Fragment Coupling and Final Steps: The pre-formed, protected 3-hydroxyleucine fragment (Fragment A) would have its N-protecting group (e.g., Boc) removed. The resulting free amine would then be benzylated. A final deprotection of the carboxyl and hydroxyl groups would yield the target molecule.

| Pathway | Description | Advantages | Disadvantages |

| Linear | Sequential addition of functional groups and building blocks. | Straightforward to plan. | Overall yield can be low for many steps. Failure at a late stage is costly. |

| Convergent | Independent synthesis of key fragments followed by assembly. | Higher overall yield. More efficient. Late-stage failures are less costly. | Requires more complex initial planning. |

Stereochemical Characterization and Absolute Configuration Determination of N Benzyl 3 Hydroxyleucine

Spectroscopic Methodologies for Stereoisomer Differentiation (e.g., Nuclear Magnetic Resonance, Chiral High-Performance Liquid Chromatography)

Spectroscopic techniques are fundamental tools for distinguishing between stereoisomers. While enantiomers exhibit identical spectra in achiral environments, diastereomers possess different physical properties and thus can be differentiated by methods like Nuclear Magnetic Resonance (NMR). The separation and identification of enantiomers typically require a chiral environment, as provided by Chiral High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the relative configuration of diastereomers. The spatial relationship between atoms in diastereomers is different, leading to distinct chemical shifts (δ) and coupling constants (J) in their NMR spectra. researchgate.net For instance, in the synthesis of precursors to γ-hydroxyleucine, the Z and E isomers of the intermediate N-benzyl-α-alkoxycarbonylnitrone were distinguishable by ¹H NMR. oup.com The methylene (B1212753) protons of the benzyl (B1604629) group showed two distinct singlets, with the difference in chemical shift attributed to the anisotropic effect of the nearby ester group, highlighting the sensitivity of NMR to stereoisomeric differences. oup.com

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further structural confirmation. NOESY detects through-space interactions between protons that are close to each other, allowing for the reconstruction of the molecule's 3D conformation and helping to assign the relative stereochemistry of its chiral centers. nih.gov

| Compound Type | Proton | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| N-benzyl-3-anilinopropanamide | Ar-NH | 8.67 (s) | Chemical environment is sensitive to substituents. scirp.org |

| N-benzyl-3-anilinopropanamide | -CO-NH- | 7.59 - 7.65 (t) | Amide proton signal. scirp.org |

| N-benzyl-3-anilinopropanamide | Benzyl CH₂ | 4.52 - 4.54 (d) | Signal for the methylene protons of the N-benzyl group. scirp.org |

| N-benzyl-α-alkoxycarbonylnitrone (Z-isomer) | Benzyl CH₂ | 4.96 (s) | Isomers are distinguishable by the shift of these protons. oup.com |

| N-benzyl-α-alkoxycarbonylnitrone (E-isomer) | Benzyl CH₂ | 5.69 (s) | Significant downfield shift compared to the Z-isomer. oup.com |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com For N-protected amino acids, polysaccharide-based CSPs are highly effective. tandfonline.comsigmaaldrich.com

The choice of the N-protecting group is crucial for achieving good resolution. N-benzyloxycarbonyl (Cbz or Z) and N-9-fluorenylmethoxycarbonyl (Fmoc) derivatives often yield excellent enantiomeric separations. tandfonline.com Studies have shown that for N-Cbz amino acid esters, a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) CSP (e.g., Daicel Chiralcel OD) with a hexane/2-propanol mobile phase can effectively resolve enantiomers, with the L-isomer typically eluting before the D-isomer. tandfonline.com Another class of successful CSPs for underivatized or derivatized amino acids are macrocyclic glycopeptides, such as teicoplanin-based columns (e.g., Astec CHIROBIOTIC T), which are compatible with a wide range of mobile phases. sigmaaldrich.com

| Derivative Type | Chiral Stationary Phase (CSP) | Mobile Phase | Observation |

|---|---|---|---|

| N-Benzyloxycarbonyl (Z) methyl esters | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) | Hexane / 2-Propanol | Excellent to good enantiomeric separations were achieved. tandfonline.com |

| N-Fmoc amino acids | Quinine-based zwitterionic/anion exchanger | CO₂ / Methanol (B129727) with additives | Successful enantioseparation under SFC conditions. mdpi.com |

| Underivatized amino acids | Teicoplanin-based (CHIROBIOTIC T) | LC-MS compatible mobile phases | Effective for polar and ionic compounds; D-enantiomer is often more retained. sigmaaldrich.com |

| N-benzyl-3-(3-bromophenyl)prop-2-yn-1-amine | Daicel IB N-5 | 99:1 Hexane / IPA | Baseline separation of enantiomers (τ_Minor = 9.1 min, τ_Major = 10.2 min). semanticscholar.org |

X-ray Crystallography of N-Benzyl-3-hydroxyleucine Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govwikipedia.org The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a map of electron density, which reveals the precise position of each atom. nih.gov

A significant challenge is obtaining a high-quality single crystal suitable for analysis. While the target molecule, this compound, may not crystallize readily, a common and effective strategy is to synthesize a derivative that has better crystallization properties. In a study on (2S,3S)-3-hydroxyleucine, researchers were unable to obtain suitable crystals from the direct precursors. nih.gov To overcome this, they acylated the 3-hydroxy group with levulinic acid, and the resulting ester derivative readily formed a single crystal. nih.gov The X-ray crystal structure analysis of this derivative unambiguously confirmed the relative and absolute configuration, which could then be confidently assigned back to the original molecule. nih.govbeilstein-journals.org This approach of derivatization for crystallographic analysis is a cornerstone in the stereochemical determination of complex chiral molecules. beilstein-journals.orgacs.org

| Parameter | Value |

|---|---|

| Compound | Levulinyl ester of a Boc-protected 3-hydroxyleucine precursor (Compound 6) nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | P2₁2₁2₁ nih.gov |

| Result | Unambiguously confirmed the relative and absolute configuration of the stereocenters. nih.gov |

Computational Approaches to Absolute Configuration Assignment

Computational chemistry provides powerful tools that complement experimental data for the assignment of absolute configuration. These methods are particularly useful when crystallographic data is unavailable or when interpreting complex spectroscopic results.

One approach involves predicting the stereochemical outcome of the synthetic reactions used to create the molecule. For example, Frontier Molecular Orbital (FMO) theory can be used to predict the regiochemistry and stereochemistry of 1,3-dipolar cycloaddition reactions, which are often employed in the synthesis of hydroxy amino acids. duke.edu By understanding the preferred transition states, the configuration of the resulting product can be inferred.

More commonly, computational methods are used in tandem with spectroscopic data. For instance, the absolute configuration of a flexible molecule can be determined by comparing experimental and computationally predicted chiroptical properties, such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra.

Chemical Transformations and Functionalization of N Benzyl 3 Hydroxyleucine

Selective Derivatization of the Hydroxyl Group

The hydroxyl group of N-Benzyl-3-hydroxyleucine is a key site for functionalization, enabling the introduction of various substituents that can modulate the molecule's properties or serve as handles for further reactions.

O-Acylation Reactions and Esterification

O-acylation of the hydroxyl group is a common strategy to introduce ester functionalities. This transformation is often employed in the synthesis of natural products and their analogues. For instance, the O-acylation of (2S,3S)-3-hydroxyleucine derivatives has been achieved using a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org This method has been successfully used to synthesize O-acylated derivatives with long-chain fatty acids, such as octanoic acid and 6-methylheptanoic acid. beilstein-journals.org

In a specific example, an N-Cbz-protected (2S,3S)-3-hydroxyleucine building block was first converted to its benzyl (B1604629) ester. beilstein-journals.org Following the cleavage of an acetonide protecting group, the resulting alcohol was acylated. beilstein-journals.org The reaction with octanoic acid yielded the corresponding O-acylated product in 63% yield, while the reaction with 6-methylheptanoic acid provided a 94% yield. beilstein-journals.org These O-acylated building blocks are valuable for the synthesis of natural products like muraymycin B6. beilstein-journals.org

Another approach involves the esterification of the 3-hydroxy group with acryloyl chloride to furnish an acrylate (B77674) derivative, which can be a precursor for further modifications, such as olefin cross-metathesis. beilstein-journals.org

| Reactant 1 | Reactant 2 | Coupling Reagent/Catalyst | Product | Yield |

| N-Cbz-(2S,3S)-3-hydroxy-leucine benzyl ester | Octanoic acid | DIC/DMAP | O-Octanoyl-N-Cbz-(2S,3S)-3-hydroxyleucine benzyl ester | 63% |

| N-Cbz-(2S,3S)-3-hydroxy-leucine benzyl ester | 6-Methylheptanoic acid | DIC/DMAP | O-(6-Methylheptanoyl)-N-Cbz-(2S,3S)-3-hydroxyleucine benzyl ester | 94% |

| N-Fmoc-protected amino alcohol | Acryloyl chloride | - | O-Acryloyl-N-Fmoc derivative | 94% |

Etherification and Silylation

While less commonly detailed for this compound specifically, etherification and silylation are standard methods for protecting hydroxyl groups or introducing specific ether-linked functionalities in related β-hydroxy-α-amino acids. Silylation, for example, using reagents like tert-butyldimethylsilyl (TBDMS) chloride, is a routine method for hydroxyl protection during other synthetic steps. The introduction of a silyl (B83357) ether can be complicated by other protecting groups present in the molecule. For instance, the formation of a dimethyloxazolidine from a related N,O-acetal moiety required careful optimization to avoid the unwanted cleavage of a silyl ether. beilstein-journals.org

Carboxyl Group Modifications

The carboxylic acid functionality of this compound is a versatile handle for chain extension, particularly in the construction of peptides and other amide-containing structures.

Amide Bond Formation in Peptide Synthesis

The formation of an amide bond is a cornerstone of peptide synthesis. uantwerpen.beresearchgate.net For this compound derivatives, standard peptide coupling conditions are employed. For example, an N-Cbz-protected acid was successfully coupled with 1,1-diethoxy-3-aminopropane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling reagents, affording the corresponding amide in 77% yield. beilstein-journals.org This amide could then be further transformed into an aldehyde building block suitable for incorporation into larger molecules. beilstein-journals.org The choice of coupling reagents is critical to avoid side reactions and ensure high yields. walisongo.ac.id

Esterification and Reduction Reactions

The carboxyl group can be esterified to protect it during subsequent reactions or to create a precursor for reduction. The conversion of an N-Cbz-protected acid to its benzyl ester was achieved in 70% yield. beilstein-journals.org This benzyl ester can then serve as a substrate for other transformations. beilstein-journals.org

Reduction of the carboxylic acid or its ester derivative to a primary alcohol offers another route for functionalization. While direct reduction of a similar carboxylic acid with lithium aluminum hydride resulted in a moderate yield, reduction of the corresponding methyl ester with lithium borohydride (B1222165) afforded the primary alcohol in 68% yield. beilstein-journals.org Borane complexes are also commonly used for the selective reduction of carboxylic acids in the presence of other functional groups. harvard.edu The choice of reducing agent is crucial for achieving selectivity and high yields. harvard.edunih.gov

| Transformation | Reagents | Product | Yield |

| Amide bond formation | EDC/HOBt | Amide | 77% |

| Benzyl esterification | - | Benzyl ester | 70% |

| Ester reduction | Lithium borohydride | Primary alcohol | 68% |

Cleavage and Modification of the N-Benzyl Protecting Group

The N-benzyl group is a common amine protecting group that can be removed under various conditions. sioc-journal.cnresearchgate.net The most prevalent method for N-debenzylation is catalytic hydrogenation. beilstein-journals.org This reaction typically involves using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. This method is often clean and high-yielding. For example, a simultaneous reduction of a double bond and cleavage of a benzyl ester was achieved via catalytic hydrogenation. beilstein-journals.org

Oxidative methods can also be employed to remove benzyl groups, although this is less common for simple N-benzyl groups compared to substituted variants like the p-methoxybenzyl (PMB) group. organic-chemistry.orguniversiteitleiden.nl Acidic conditions can also lead to the cleavage of benzyl ethers, but this is generally limited to substrates that are not sensitive to strong acids. organic-chemistry.org In some cases, issues with the cleavage of an N-benzyl group have been reported, necessitating alternative strategies. agroipm.cn

Modification of the N-benzyl group itself is less common than its removal. However, N-alkylation of related amino acid derivatives using reagents like methyl iodide in the presence of a base such as sodium hydride has been described for the synthesis of N-methylamino acids. researchgate.net

Catalytic Hydrogenolysis and Other Reductive Methods

Reductive methods are primarily employed for the cleavage of the N-benzyl group (debenzylation) to liberate the free amine. Catalytic hydrogenolysis is the most common and efficient technique for this purpose. researchgate.net This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst, Pd(OH)₂), and a hydrogen source. oup.comorganic-chemistry.org

The reaction proceeds via the transfer of hydrogen atoms to the benzyl group, leading to the formation of toluene (B28343) and the desired free amine. The choice of hydrogen donor can vary from hydrogen gas (H₂) under atmospheric or elevated pressure to transfer hydrogenation reagents like ammonium (B1175870) formate, formic acid, or 1,4-cyclohexadiene. researchgate.netorganic-chemistry.orgmdma.chlookchem.com Catalytic transfer hydrogenation is often preferred due to its milder conditions, operational simplicity, and avoidance of high-pressure hydrogen gas. mdma.ch Solvents such as methanol (B129727) or ethanol (B145695) are commonly used. mdma.chunive.it

In the synthesis of hydroxyleucine derivatives, hydrogenolysis serves as a key deprotection step. For instance, in a synthetic route towards γ-hydroxyleucine lactone hydrochloride, the precursor 2-benzyl-5,5-dimethyl-3-ethoxycarbonylisoxazolidine undergoes hydrogenolysis over a Pd(OH)₂ catalyst. oup.com This single step efficiently achieves the cleavage of both the N-benzyl group and the N-O bond of the isoxazolidine (B1194047) ring. oup.com

Furthermore, catalytic hydrogenation can be employed to achieve multiple transformations in one pot. In a synthesis targeting (2S,3S)-3-hydroxyleucine derivatives, catalytic hydrogenation was used for the simultaneous reduction of a carbon-carbon double bond and the cleavage of a benzyl ester, yielding the saturated carboxylic acid. beilstein-journals.org

Table 1: Examples of Reductive Transformations in Hydroxyleucine Synthesis

| Starting Material | Method | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Benzyl-5,5-dimethyl-3-ethoxycarbonylisoxazolidine | Catalytic Hydrogenolysis | Pd(OH)₂ / H₂ | Methanol, 3 atm, 2 days | γ-Hydroxyleucine lactone hydrochloride | Not specified | oup.com |

| α,β-Unsaturated benzyl ester of a hydroxyleucine precursor | Catalytic Hydrogenation | H₂, Pd/C | Not specified | Saturated carboxylic acid (debenzylated) | 92% | beilstein-journals.org |

| N-Benzyl amino acid esters | Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol, Reflux | Free amino acid | High (typically >90%) | mdma.ch |

Oxidative Cleavage Strategies

Oxidative cleavage strategies are employed to functionalize the this compound scaffold, typically by modifying the side chain or the hydroxyl group. These reactions are crucial for introducing new functional groups or for degrading the carbon skeleton to achieve a desired synthetic intermediate. The N-benzyl group is generally stable under various oxidative conditions, allowing for selective transformations at other sites of the molecule.

One key transformation is the oxidation of the hydroxyl group. While selective oxidation of the secondary alcohol in this compound can be challenging, related strategies have been successfully applied to similar structures. For instance, in the synthesis of a (2S,3S)-3-hydroxyleucine building block, a primary alcohol was oxidized to a carboxylic acid using ruthenium(III)-catalyzed periodate (B1199274) oxidation in a biphasic solvent system. beilstein-journals.org This demonstrates a method that could potentially be adapted for the oxidation of the 3-hydroxy group to a ketone.

Oxidative cleavage of the carbon chain is another powerful tool. In a synthetic approach to a δ-hydroxyleucine derivative that maintained its N-benzyl protection, a terminal double bond on the side chain was subjected to a one-pot dihydroxylation and periodate cleavage. thieme-connect.de This sequence effectively cleaved the double bond to yield an aldehyde, showcasing how the carbon skeleton can be precisely tailored. thieme-connect.de

While less common than reductive methods for deprotection, oxidative cleavage of the N-benzyl group itself is also possible. ccspublishing.org.cn Enzymatic systems, such as laccase in the presence of a mediator like TEMPO, have been developed for the selective deprotection of N-benzyl amines under mild conditions, offering an alternative to traditional hydrogenolysis. rsc.org

Table 2: Examples of Oxidative Functionalization Strategies

| Substrate Type | Method | Reagents | Transformation | Significance | Reference |

|---|---|---|---|---|---|

| Hydroxyleucine derivative with a primary alcohol | Alcohol Oxidation | RuCl₃, NaIO₄ | Primary alcohol to Carboxylic acid | Functional group interconversion | beilstein-journals.org |

| N-Benzyl-protected amino acid with a terminal alkene | Olefin Cleavage | OsO₄ (cat.), NaIO₄ | Alkene to Aldehyde | Carbon skeleton modification | thieme-connect.de |

| N-Benzyl amines | Oxidative N-Debenzylation | Laccase, TEMPO, O₂ | N-Benzyl amine to Free amine | Alternative deprotection strategy | rsc.org |

Application of N Benzyl 3 Hydroxyleucine As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Macrocyclic Peptides and Lipopeptides

The N-benzyl protected form of 3-hydroxyleucine is a key intermediate for incorporation into macrocyclic structures such as depsipeptides and lipopeptides. researchgate.net The benzyl (B1604629) group provides stable protection for the nitrogen atom during peptide coupling reactions, which can be removed in later stages of a synthetic sequence. researchgate.net This strategy has been instrumental in the assembly of complex peptide chains that are subsequently cyclized to form macrocycles. researchgate.netnih.govstanford.edu N-alkylation in peptides, including N-benzylation, is also known to improve properties like cell permeability and resistance to proteases. nih.govnih.gov

The strategic importance of 3-hydroxyleucine derivatives is highlighted in the total synthesis of several potent, naturally occurring macrocyclic peptides.

Muraymycins: These nucleoside antibiotics are potent inhibitors of the bacterial enzyme MraY, a crucial component in peptidoglycan biosynthesis. researchgate.netbeilstein-journals.org Many muraymycins, particularly those in the A, B, and C series, contain a (2S,3S)-3-hydroxyleucine residue. beilstein-journals.orgnih.gov Synthetic approaches to muraymycins and their analogues rely on the preparation of suitably protected (2S,3S)-3-hydroxyleucine building blocks. researchgate.netbeilstein-journals.org The hydroxyl group often serves as an attachment point for fatty acid side chains, which significantly enhances biological activity. beilstein-journals.org For instance, the total synthesis of muraymycin analogues has been achieved using N-Cbz (benzyloxycarbonyl) protected 3-hydroxyleucine derivatives, demonstrating the utility of benzyl-type protecting groups in assembling the complex peptide backbone. beilstein-journals.orguni-saarland.de

Laxaphycins: This family of cyclic dodecapeptides, isolated from cyanobacteria, exhibits significant antifungal and antiproliferative activities. nih.govfrontiersin.org The total synthesis of laxaphycins has been a significant challenge, partly due to the presence of multiple non-proteinogenic amino acids, including 3-hydroxyleucine (Hleu). The first total synthesis of laxaphycin B was crucial in revising its stereochemistry, specifically correcting the configuration of one of its two 3-hydroxyleucine residues from the initially proposed (2S,3S) to (2R,3S). nih.govnih.govresearchgate.net This synthesis utilized solid-phase peptide synthesis (SPPS) with protected amino acid building blocks to assemble the linear precursor before macrocyclization. nih.govamazonaws.com

The table below summarizes the role of 3-hydroxyleucine in these natural products.

| Natural Product | 3-Hydroxyleucine Stereochemistry | Role in Synthesis & Activity |

| Muraymycins | (2S,3S) in A, B, and C series. beilstein-journals.orgnih.gov | A key structural motif; the hydroxyl group is a site for acylation with fatty acids, which increases antibacterial potency. beilstein-journals.org N-Cbz protected building blocks are used in synthesis. beilstein-journals.org |

| Laxaphycin B | Contains two Hleu units: one (2R,3S) and one (2R,3S). nih.govresearchgate.net | The total synthesis corrected the initial stereochemical assignment of one Hleu residue. nih.govresearchgate.net The presence and configuration of Hleu are critical for its biological activity. nih.gov |

| Laxaphycin B2 | (2R,3S)-3-hydroxyleucine is replaced by D-leucine at position 5. nih.govresearchgate.net | Natural analogue where the Hleu substitution pattern differs, providing insight into structural diversity. nih.gov |

| Laxaphycin B3 | Contains a (2R,3S)-3-hydroxyleucine at position 3. nih.govresearchgate.net | Natural analogue with a variation in the proline residue, but retains the key Hleu unit. nih.gov |

The incorporation of N-alkylated amino acids, such as N-benzyl-3-hydroxyleucine, can significantly influence the conformational properties of peptides. nih.gov The N-benzyl group, bulkier than the N-H of a standard peptide bond, restricts rotation around the Cα-N bond, thus limiting the accessible conformational space. msu.edu This conformational constraint can pre-organize a peptide chain into a specific secondary structure, such as a turn or helix, which can be beneficial for binding to a biological target. msu.edu

Design and Synthesis of Peptidomimetics and Bioactive Analogues

This compound is a valuable building block for creating peptidomimetics—compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties. nih.govresearchgate.net The N-benzyl group is a common modification in peptidomimetic design to enhance stability and bioavailability. nih.gov

The synthesis of analogues of natural products like muraymycins provides a clear example. By systematically modifying the muraymycin structure, including alterations to the 3-hydroxyleucine unit, researchers can create novel bioactive analogues. nih.govuni-saarland.de These synthetic efforts allow for the exploration of structures not accessible in nature, potentially leading to compounds with enhanced activity or different selectivity profiles. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. cbcs.se The synthesis of derivatives using this compound is a powerful tool for conducting SAR studies. researchgate.netbeilstein-journals.org

In the development of muraymycin-based antibiotics, synthetic access to various 3-hydroxyleucine building blocks allows for systematic modifications. beilstein-journals.orgnih.gov For example, SAR studies have revealed that:

Acylation of the 3-hydroxy group with specific fatty acid chains dramatically increases the antibacterial potency of muraymycins. beilstein-journals.org

The complete removal or replacement of the 3-hydroxyleucine unit can lead to a significant loss of bioactivity, highlighting its importance as a pharmacophore. uni-saarland.de

Analogues with modifications at the uracil (B121893) N-3 position, combined with the presence of the 3-hydroxyleucine moiety, have shown MraY-inhibiting activity, suggesting complex SARs that involve multiple parts of the molecule. nih.gov

The table below details specific SAR findings related to the 3-hydroxyleucine moiety in muraymycins.

| Muraymycin Analogue Modification | Effect on Biological Activity | Reference |

| Non-acylated 3-hydroxy group (Muraymycin C1) | MIC = 1 µg/mL (vs. E. coli) | beilstein-journals.org |

| Acylated 3-hydroxy group (Muraymycin B6) | Increased potency; MIC = 0.06 µg/mL (vs. E. coli) | beilstein-journals.org |

| Alanine scan of the peptide backbone | Showed a pronounced influence of the leucine (B10760876)/hydroxyleucine residue on inhibitory activity. | uni-saarland.de |

| Truncated 5′-epi-muraymycin analogues | Deprotection of analogues (containing the core structure) led to a loss of bioactivity. | nih.gov |

The structural features of this compound make it an attractive component in the rational design of ligands for specific biological targets. nih.gov The ability to use it as a constrained, chiral scaffold allows chemists to present key pharmacophoric elements—the hydroxyl group, the side chain, and other parts of the larger molecule—in a well-defined spatial arrangement.

A prime example is the design of inhibitors for the bacterial enzyme MraY. Muraymycins, containing the 3-hydroxyleucine unit, are natural ligands for this enzyme. researchgate.netbeilstein-journals.org Synthetic analogues based on the muraymycin scaffold are being developed as novel antibacterial agents that target MraY. nih.gov The N-benzyl group can be used as a stable protecting group during synthesis or, in some cases, be part of the final ligand structure to enhance binding or pharmacokinetic properties. nih.govnih.gov The creation of libraries of N-alkylated macrocyclic peptides is a recognized strategy for discovering new ligands for a variety of protein targets. nih.gov

| Ligand/Analogue Class | Biological Target | Role of this compound Building Block |

| Muraymycin Analogues | Bacterial Translocase I (MraY) | Serves as a key component of the pharmacophore; the N-benzyl group is a useful synthetic handle (as Cbz) for assembling the peptide chain. beilstein-journals.orgnih.gov |

| General N-alkylated Peptides | Various protein targets | The N-benzyl group helps to conformationally constrain the peptide backbone and can improve cell permeability, making it a useful feature in ligand design. nih.govnih.gov |

| KOR Ligands | κ opioid receptor (KOR) | While not directly using 3-hydroxyleucine, related studies show the N-benzyl motif is crucial for high-affinity binding in novel ligand series. nih.gov |

Development of Chemical Probes and Tools for Chemical Biology

Chemical probes are small molecules used to study biological systems, such as elucidating the function of a protein or validating a drug target. nih.gov this compound and its derivatives can be incorporated into molecules designed as chemical probes. vcu.edu

For example, muraymycin analogues that inhibit MraY can be considered chemical probes for studying this essential bacterial enzyme. researchgate.net Because MraY is a clinically unexploited target, potent and selective inhibitors are invaluable tools for investigating its role in bacterial cell wall biosynthesis and for validating it as a target for new antibiotics. By creating synthetic variants—for instance, by attaching reporter tags like biotin (B1667282) or fluorescent dyes to the 3-hydroxyleucine side chain or other positions—researchers could develop probes for activity-based protein profiling (ABPP) or imaging applications. vcu.edu The synthesis of such complex probes relies on versatile building blocks like this compound, which allow for late-stage functionalization.

Theoretical and Computational Chemistry Studies on N Benzyl 3 Hydroxyleucine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic properties and reactivity of a molecule. google.com These methods calculate the electronic structure to determine molecular orbitals and reactivity descriptors. sci-hub.seepstem.net

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. sci-hub.se

Global reactivity descriptors can be derived from these orbital energies. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index suggests a molecule will act as a strong electrophile in reactions. nih.gov

To illustrate the type of data obtained from such calculations, the table below presents hypothetical reactivity parameters for N-Benzyl-3-hydroxyleucine, based on values typically observed for similar organic molecules.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Note: These values are illustrative examples based on typical DFT calculation results for similar compounds and are not derived from a direct study of this compound.)

| Parameter | Symbol | Value | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.2 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -0.5 eV | Electron-accepting ability |

| Energy Gap | ΔE | 5.7 eV | Chemical stability and reactivity |

| Chemical Hardness | η | 2.85 eV | Resistance to change in electron configuration |

| Electrophilicity Index | ω | 2.25 eV | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. cresset-group.com By simulating the molecule's behavior in a solvent environment, researchers can identify low-energy, stable conformations that are likely to be biologically relevant. mun.ca

The simulation generates a trajectory of the molecule's movements, from which various properties can be analyzed. mdpi.com Key analyses include Root Mean Square Deviation (RMSD) to assess structural stability and clustering analysis to group similar conformations. eg.org This allows for the identification of predominant shapes the molecule adopts, which is critical for understanding how it might interact with biological targets like enzymes or receptors. cresset-group.com

The quality of an MD simulation depends heavily on the force field used, which defines the potential energy of the system. cresset-group.comresearchgate.net The results can reveal important features such as intramolecular hydrogen bonds and the solvation shell structure, providing a dynamic picture of the molecule's behavior.

Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation (Note: This table represents the type of output one might expect from an MD simulation of this compound, for illustrative purposes.)

| Conformer Cluster | Population (%) | Average RMSD (Å) | Key Dihedral Angles (degrees) | Noteworthy Interactions |

|---|---|---|---|---|

| 1 | 45% | 1.2 | φ: -60, ψ: 140, χ1: 180 | Intramolecular H-bond (OH to C=O) |

| 2 | 30% | 1.8 | φ: -75, ψ: 150, χ1: -60 | Extended benzyl (B1604629) group |

| 3 | 15% | 2.1 | φ: 65, ψ: -130, χ1: 70 | Folded conformation |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry can be used to investigate the mechanisms of chemical reactions. cuny.edu For this compound, this could include studying its synthesis, such as the formation of the amide bond between 3-hydroxyleucine and a benzylating agent, or its potential metabolic pathways. walisongo.ac.id DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies, which explains the reaction kinetics. medscape.com

For example, studying the synthesis of this compound could involve modeling the reaction between the amine group of 3-hydroxyleucine and benzyl bromide. Computational analysis could clarify whether the reaction proceeds via an SN2 mechanism and determine the energy barrier for this process. Another area of study could be the oxidation of the hydroxyl group or reactions at the carboxylic acid moiety. Mechanistic studies on the inhibition of enzymes like monoamine oxidases by related compounds, such as benzylhydrazine, have shown that such reactions can involve radical intermediates. nih.gov

In Silico Screening and Design of this compound Derivatives

In silico methods are widely used in drug discovery to design and screen novel compounds. researchgate.net Starting with the core structure of this compound, derivatives can be designed by modifying functional groups to enhance desired properties, such as binding affinity to a biological target. nih.gov

The process often begins with molecular docking, which predicts the preferred orientation of a molecule when bound to a target protein. pensoft.net This is followed by scoring functions that estimate the binding affinity. Derivatives of this compound could be designed to target specific enzymes or receptors. For instance, studies on N-benzyl-piperidine and N-benzyl pyridinium (B92312) derivatives have successfully used these methods to develop potent enzyme inhibitors. nih.govnih.gov

Following initial design, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted computationally to ensure the designed molecules have drug-like characteristics. nih.gov Promising candidates from these virtual screenings can then be synthesized and tested experimentally, saving significant time and resources. chemmethod.com

Enzymatic and Biocatalytic Approaches for N Benzyl 3 Hydroxyleucine and Precursors

Stereoselective Biocatalytic Synthesis of 3-Hydroxyleucine

The chiral centers of 3-hydroxyleucine make its stereoselective synthesis a critical challenge. Biocatalysis provides powerful tools to control this stereochemistry through two primary routes: enzymatic aldol (B89426) additions to build the carbon backbone and direct enzymatic hydroxylation of leucine (B10760876).

Enzymatic Aldol Additions and Hydroxylations

Enzymatic Aldol Additions represent a robust strategy for creating the carbon skeleton of γ-hydroxy-α-amino acids. This method often involves a tandem reaction sequence where an aldol addition is followed by a transamination step. A notable example is the use of trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) from Pseudomonas putida. This enzyme catalyzes the enantioselective aldol addition of pyruvate to various aldehydes, producing chiral 4-hydroxy-2-oxo acids. These intermediates are then enantioselectively aminated using S-selective transaminases to yield the final γ-hydroxy-α-amino acid. This two-step, one-pot reaction has been successfully used to generate a variety of such compounds with excellent stereoselectivity.

Enzymatic Hydroxylations offer a more direct route by introducing a hydroxyl group onto the leucine scaffold. This transformation is catalyzed by hydroxylase enzymes, which can activate deoxygenated C-H bonds. Key enzyme families for this purpose include:

Fe(II)/α-ketoglutarate-dependent dioxygenases (α-KGDDs) : These enzymes are known to catalyze the hydroxylation of various amino acids. They can produce different isomers, such as L-4-hydroxyleucine and L-5-hydroxyleucine, by hydroxylating L-leucine at the C-4 or C-5 position, respectively.

Cytochrome P450 Monooxygenases (P450s) : This versatile class of heme-containing enzymes is renowned for its ability to catalyze the hydroxylation of a vast range of substrates, including non-activated sp³-carbons on amino acid side chains.

The regioselectivity and stereoselectivity of these hydroxylations are determined by the specific enzyme used, making the selection of the biocatalyst crucial for obtaining the desired (2S,3S)-3-hydroxyleucine isomer.

| Method | Key Enzyme(s) | Substrates | Product | Key Features |

|---|---|---|---|---|

| Aldol Addition & Transamination | Aldolase (e.g., HBPA), Transaminase | Pyruvate, Aldehyde, Amino Donor | γ-Hydroxy-α-amino acid | High stereoselectivity, builds carbon backbone, one-pot synthesis. |

| Direct Hydroxylation | Hydroxylase (e.g., α-KGDD, P450) | L-Leucine, O₂, Cofactors | 3-Hydroxyleucine | Direct C-H activation, high regioselectivity and stereoselectivity possible. |

Directed Evolution and Enzyme Engineering for Enhanced Selectivity

While nature provides a vast array of enzymes, they are often not perfectly suited for industrial applications or for synthesizing non-natural compounds with high precision. Directed evolution and enzyme engineering are powerful techniques used to tailor enzymes with desired properties, such as enhanced activity, stability, and, crucially, stereoselectivity.

The process of directed evolution mimics natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or DNA recombination. This library is then subjected to a high-throughput screening or selection process that identifies mutants with improved performance for a specific reaction. The best-performing variants are then used as parents for subsequent rounds of mutation and selection, leading to a cumulative improvement in the desired trait.

For the synthesis of 3-hydroxyleucine, these techniques can be applied to:

Aldolases and Transaminases : Engineering these enzymes can improve their substrate scope to accept bulkier aldehydes or enhance the stereoselectivity of the carbon-carbon bond formation and amination steps, ensuring the formation of the correct 3-hydroxyleucine isomer.

Hydroxylases : The regioselectivity and stereoselectivity of P450s and other hydroxylases can be precisely tuned. By mutating amino acid residues in the active site, the orientation of the leucine substrate can be controlled, favoring hydroxylation at the C-3 position and achieving the desired stereochemistry. For instance, starting with a cytochrome P450 that has some promiscuous activity on leucine, directed evolution can be used to create a highly specialized biocatalyst for producing (2S,3S)-3-hydroxyleucine.

This engineering approach allows for the creation of tailor-made enzymes that function efficiently under specific process conditions and deliver products with very high optical purity.

Biotransformations of N-Benzyl-3-hydroxyleucine

Once this compound is synthesized, biocatalysis can be further employed to perform specific chemical modifications. These biotransformations can introduce new functional groups or alter the molecule's properties, leveraging the high selectivity of enzymes.

Oxidative Reactions Catalyzed by Cytochrome P450 Enzymes

Cytochrome P450 enzymes are key players in oxidative metabolism and can catalyze a variety of reactions on this compound. The likely transformations are guided by the enzyme's mechanism, which typically involves C-H bond activation. Potential oxidative reactions include:

N-Debenzylation : P450s are well-known to catalyze the oxidative N-dealkylation of N-benzyl amines. khanacademy.orgnih.gov This reaction proceeds through hydrogen atom abstraction from the benzylic carbon, followed by hydroxyl rebound to form a carbinolamine intermediate. This unstable intermediate then collapses, releasing benzaldehyde (B42025) and yielding the free amine, in this case, 3-hydroxyleucine. khanacademy.orgnih.gov

Benzylic Hydroxylation : The benzyl (B1604629) group itself can be a target for hydroxylation. P450s can catalyze the stereoselective hydroxylation of benzylic C-H bonds, which would introduce a hydroxyl group onto the phenyl ring of the N-benzyl moiety.

Hydroxylation of the Leucine Backbone : Although the 3-position is already hydroxylated, other positions on the leucine side chain could potentially be targeted by an engineered P450, leading to dihydroxylated products.

The outcome of the reaction depends heavily on the specific P450 isozyme used and its active site architecture, which dictates substrate binding and the site of oxidation.

| P450-Catalyzed Reaction | Substrate Site | Mechanism | Potential Product(s) |

|---|---|---|---|

| N-Debenzylation | Benzylic C-H | Hydrogen Abstraction -> Carbinolamine formation | 3-Hydroxyleucine, Benzaldehyde |

| Benzylic Hydroxylation | Aromatic C-H on Benzyl Group | C-H Activation | N-(hydroxybenzyl)-3-hydroxyleucine |

| Backbone Hydroxylation | Aliphatic C-H on Leucine | C-H Activation | Dihydroxylated N-benzyl-leucine derivatives |

Other Biocatalytic Modifications (e.g., acyltransferases)

Beyond oxidation, other enzymes can modify this compound. The hydroxyl group at the 3-position is a prime target for functionalization, particularly through acylation.

Acyltransferases are enzymes that catalyze the transfer of an acyl group, typically from an acyl-CoA donor, to an acceptor molecule. In the context of this compound, an acyltransferase could catalyze the O-acylation of the 3-hydroxy group. This would produce an ester derivative, potentially altering the compound's solubility, stability, and biological activity. The synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine has been demonstrated through chemical means, highlighting the feasibility of modifying this position.

While direct enzymatic acylation of this compound has not been extensively reported, the broad substrate specificity of some acyltransferases suggests this is a viable biocatalytic route. Engineering these enzymes could further enhance their efficiency and specificity for this particular substrate.

Metabolic Pathway Engineering for Hydroxyleucine Precursors

For large-scale production, it is often more efficient to engineer microorganisms to produce desired compounds or their immediate precursors from simple carbon sources like glucose. The primary precursor for 3-hydroxyleucine is the proteinogenic amino acid L-leucine . Therefore, metabolic engineering efforts would focus on creating microbial cell factories, typically in chassis organisms like Escherichia coli or Corynebacterium glutamicum, that overproduce L-leucine.

The general strategy involves:

Understanding the Native Pathway : The biosynthesis of L-leucine begins with the valine precursor 2-keto-isovalerate and proceeds through a five-step conversion process involving several key enzymes like 2-isopropylmalate synthase.

Upregulating Biosynthetic Genes : The expression of genes encoding the enzymes in the L-leucine biosynthetic pathway is increased to enhance the metabolic flux towards the target molecule. This can be achieved by placing the genes under the control of strong, inducible promoters.

Eliminating Competing Pathways : To maximize the carbon flow to L-leucine, genes for competing metabolic pathways that drain key intermediates are deleted or downregulated.

Removing Feedback Inhibition : Often, the final product of a biosynthetic pathway (in this case, L-leucine) inhibits the activity of the first enzyme in the pathway. Protein engineering can be used to create mutant enzymes that are resistant to this feedback inhibition, thus allowing for high-level accumulation of the product.

Ensuring Cofactor Supply : If a subsequent hydroxylation step is to be performed in vivo, the engineering strategy must also ensure an adequate supply of the necessary cofactors for the hydroxylase enzyme (e.g., O₂, NADPH for P450s; α-ketoglutarate for dioxygenases). This can involve modifying central carbon metabolism, such as the tricarboxylic acid (TCA) cycle, to boost the availability of these essential molecules.

By applying these metabolic engineering principles, microbial strains can be developed that efficiently convert simple sugars into high titers of L-leucine, which can then be either purified and used as a substrate for in vitro hydroxylation or directly converted to 3-hydroxyleucine in vivo by co-expressing a suitable hydroxylase enzyme.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental responsibility is driving the development of sustainable and green synthetic methods for complex molecules like N-Benzyl-3-hydroxyleucine. jddhs.com Future research in this area is centered on the core principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. jddhs.comwalisongo.ac.id

Key strategies under investigation include:

Atom Economy-Focused Reactions: Shifting from classical methods that use stoichiometric reagents with poor atom economy, such as certain coupling agents, to catalytic approaches. walisongo.ac.id For instance, developing catalytic methods for direct amidation or benzylation that generate water as the primary byproduct would represent a significant advancement. walisongo.ac.id

Energy-Efficient Synthesis: The application of microwave-assisted synthesis (MAS) and ultrasound technology offers pathways to significantly reduce reaction times and energy input compared to conventional heating methods. jddhs.comrsc.orgwjpmr.com These techniques can lead to higher yields and cleaner reaction profiles. rsc.orgwjpmr.com

Green Solvents and Solvent-Free Reactions: Research is moving towards replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or bio-based solvents. jddhs.com Furthermore, exploring solvent-free reaction conditions, where reactants are mixed directly, can drastically reduce waste and simplify product purification. jddhs.comwjpmr.com

Renewable Feedstocks: A long-term goal is to develop synthetic pathways that begin from renewable raw materials, moving away from petrochemical-based starting materials. jddhs.com This aligns with the broader objective of creating a more sustainable chemical economy. jddhs.com

Comparison of Synthetic Approaches

| Methodology | Traditional Approach | Green Chemistry Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Reagents | Stoichiometric reagents, coupling agents (e.g., DCC) | Catalytic methods (e.g., boric acid catalysis), biocatalysis | Higher atom economy, reduced waste walisongo.ac.id |

| Solvents | Chlorinated solvents (e.g., dichloromethane) | Water, ethanol (B145695), supercritical fluids, or solvent-free conditions | Reduced toxicity and environmental impact jddhs.com |

| Energy | Conventional reflux heating (prolonged) | Microwave irradiation, ultrasound | Faster reaction times, lower energy consumption jddhs.com |

| Byproducts | Significant, often hazardous waste | Minimal, often benign (e.g., water) | Simplified purification, less environmental pollution walisongo.ac.id |

Expanding the Scope of this compound as a Chiral Scaffold

This compound is an ideal chiral building block, a molecule containing one or more stereocenters that can be used to synthesize other complex, enantiomerically pure compounds. mdpi.com Its defined stereochemistry and multiple reactive sites—the carboxylic acid, the secondary amine, and the hydroxyl group—offer numerous possibilities for synthetic elaboration. nih.gov

Future research will likely focus on:

Asymmetric Synthesis of Heterocycles: The compound can serve as a starting point for the stereoselective synthesis of nitrogen- and oxygen-containing heterocycles, such as piperidines, oxazolidinones, and pyrrolidines. rsc.org These structural motifs are prevalent in many biologically active natural products and pharmaceuticals.

Peptidomimetic and Natural Product Synthesis: The (2S,3S)-3-hydroxyleucine moiety is a component of several bioactive natural products, including muraymycin antibiotics. nih.gov Synthetic building blocks of this compound can be crucial for the total synthesis of these complex molecules and for creating novel analogs for structure-activity relationship (SAR) studies. nih.govbeilstein-journals.org

Development of Chiral Ligands and Catalysts: The functional groups on this compound can be modified to create novel chiral ligands for asymmetric catalysis. Such ligands can be used to control the stereochemical outcome of a wide range of chemical reactions, enabling the efficient synthesis of other valuable chiral molecules.

Potential Applications of this compound as a Chiral Scaffold

| Application Area | Synthetic Strategy | Example Target Molecules | Reference Concept |

|---|---|---|---|

| Natural Product Synthesis | Use as a key fragment in convergent synthesis. | Muraymycins, Citropeptin, Azinothricin (B11367) | nih.gov |

| Heterocycle Synthesis | Intramolecular cyclization reactions. | Chiral piperidines, lactones, oxazines | rsc.org |

| Medicinal Chemistry | Incorporation into peptide backbones to create peptidomimetics. | Protease inhibitors, novel antibiotics | nih.gov |

| Asymmetric Catalysis | Modification to form ligands for metal catalysts. | Chiral phosphines, N,O-ligands | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Emerging applications include:

Retrosynthetic Planning: AI-powered tools can analyze the structure of this compound and propose multiple viable retrosynthetic pathways. pharmafeatures.comacs.org These programs learn from vast databases of chemical reactions to identify the most promising disconnections and precursor molecules, potentially uncovering routes that a human chemist might overlook. researchgate.netnih.gov

Reaction Condition Optimization: ML algorithms can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst, time) to maximize the yield and selectivity of specific synthetic steps. researchgate.netmdpi.com By training on existing experimental data, these models can significantly reduce the number of experiments needed for optimization, saving time and resources. acs.orgnih.gov

Forward Reaction Prediction: AI models can predict the likely products of a given set of reactants and conditions. acs.org This is particularly useful for identifying potential side reactions and byproducts in the synthesis of this compound, allowing chemists to proactively adjust their strategies to achieve cleaner reactions. researchgate.netacs.org

Novel Biocatalytic Transformations and Enzyme Discovery

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and efficiency under mild, environmentally friendly conditions. researchgate.netrsc.org This approach is highly promising for the synthesis and modification of chiral amino acids like this compound. semanticscholar.org

Future research avenues in this domain include:

Engineered Enzymes for Stereoselective Synthesis: Directed evolution and protein engineering techniques can be used to create novel enzymes specifically tailored for the synthesis of this compound. nih.govnih.gov For example, enzymes like tryptophan synthase (TrpB) have been engineered to catalyze the formation of C-N bonds to produce non-canonical amino acids and could be adapted for this purpose. nih.gov

Enzymatic Dynamic Kinetic Resolution: Methods like dynamic kinetic resolution, which combine a stereoselective enzyme with a racemization catalyst, can theoretically convert a racemic mixture of a precursor entirely into the desired single enantiomer of this compound, achieving yields close to 100%. nih.govresearchgate.net

Biocatalytic Cascades in Flow Chemistry: Integrating multiple enzymatic steps in a continuous flow reactor can create highly efficient, automated synthetic processes. beilstein-journals.orgresearchgate.netucd.ie For instance, one enzyme could be used to form the 3-hydroxy group stereoselectively, followed by another enzyme in the flow system to perform the N-benzylation, all within a single, streamlined operation. beilstein-journals.org

Emerging Biocatalytic Strategies

| Strategy | Enzyme Class/Method | Potential Application for this compound | Key Advantage |

|---|---|---|---|

| Asymmetric Synthesis | Engineered Transaminases or Amine Dehydrogenases | Stereoselective amination of a keto-acid precursor | High enantiomeric excess, mild conditions researchgate.net |

| Kinetic Resolution | Lipases, Amidases, or Proteases | Selective reaction of one enantiomer from a racemic mixture | Access to enantiopure starting materials or final product nih.govresearchgate.net |

| C-N Bond Formation | Engineered Tryptophan Synthase (TrpB) β-subunit | Formation of β-N-substituted amino acids | Access to novel, densely functionalized amino acids nih.gov |

| Process Intensification | Immobilized enzymes in continuous flow reactors | Automated, multi-step enzymatic synthesis | Enhanced efficiency, reproducibility, and scalability beilstein-journals.orgucd.ie |

Q & A

Basic: What are the recommended synthetic routes for N-Benzyl-3-hydroxyleutine, and how can purity be validated?

Methodological Answer:

N-Benzyl-3-hydroxyleucine can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc-protected leucine derivatives are typically coupled using activating agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to enhance reaction efficiency . Post-synthesis, purification via reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) is critical. Purity validation should combine:

- HPLC-UV (>95% purity threshold).

- Mass spectrometry (LC-MS) for molecular weight confirmation.

- NMR (1H/13C) to verify stereochemistry and absence of side products (e.g., diastereomers) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from variability in experimental conditions or assay specificity. To address this:

- Comparative Replication: Reproduce assays under standardized conditions (e.g., pH, temperature, solvent systems). For example, discrepancies in in vitro enzyme inhibition may stem from differences in buffer composition (e.g., Tris vs. PBS) .

- Meta-Analysis: Systematically review literature to identify confounding variables (e.g., cell line specificity, compound stability during assays).

- Orthogonal Assays: Validate results using multiple techniques (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Basic: What analytical techniques are essential for characterizing the stereochemical integrity of this compound?

Methodological Answer:

Stereochemical validation is critical due to the compound’s hydroxyl and benzyl groups. Recommended techniques:

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers.

- Optical Rotation: Compare observed [α]D values with literature data.

- X-ray Crystallography: Resolve absolute configuration if crystalline derivatives are obtainable .

Advanced: How can researchers optimize the enantiomeric excess (ee) of this compound during asymmetric synthesis?

Methodological Answer:

Enantioselective synthesis requires:

- Chiral Catalysts: Use organocatalysts (e.g., proline-derived catalysts) or metal complexes (e.g., Ru-BINAP) to control stereochemistry at the hydroxyl-bearing carbon.

- Reaction Monitoring: Track ee in real-time via HPLC with a chiral column or circular dichroism (CD) spectroscopy .

- Post-Synthesis Derivatization: Introduce UV-active tags (e.g., dansyl chloride) to enhance chromatographic resolution .

Basic: What are the stability considerations for storing this compound, and how can degradation be monitored?

Methodological Answer:

The compound’s benzyl and hydroxyl groups make it sensitive to oxidation and hydrolysis. Storage recommendations:

- Conditions: -20°C under argon, shielded from light. Avoid aqueous solvents for long-term storage.

- Degradation Monitoring:

Advanced: How can researchers investigate the metabolic stability of this compound in biological systems?

Methodological Answer:

- In Vitro Models: Use liver microsomes (human/rat) with NADPH cofactors to simulate Phase I metabolism. Quantify parent compound depletion via LC-MS/MS.

- Isotope Labeling: Synthesize 13C/2H-labeled analogs to track metabolic pathways.

- CYP Enzyme Profiling: Incubate with recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolizing enzymes .

Basic: What precautions are necessary when handling this compound in a laboratory setting?

Methodological Answer:

- PPE: Gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

- Documentation: Maintain SDS-like records for stability, toxicity (even if unclassified), and disposal guidelines .

Advanced: How can computational methods aid in predicting the physicochemical properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solubility in different solvents (e.g., DMSO vs. water).

- DFT Calculations: Predict pKa values for the hydroxyl and amine groups to guide protonation state studies.

- QSAR Models: Corrogate structural features with bioactivity data from analogous compounds .

Basic: What strategies are effective in scaling up this compound synthesis without compromising yield?

Methodological Answer:

- Flow Chemistry: Improve reaction control and heat dissipation for exothermic steps (e.g., benzylation).

- Catalyst Recycling: Use immobilized catalysts (e.g., silica-supported EDC) to reduce costs.

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Analog Library Synthesis: Modify the benzyl group (e.g., electron-withdrawing substituents) or hydroxyl position.

- High-Throughput Screening (HTS): Test analogs against target enzymes (e.g., proteases) using fluorescence polarization assays.

- Multivariate Analysis: Use PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products